

GZD856 Formic: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GZD856 formic**

Cat. No.: **B8144705**

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Introduction

GZD856 is a potent, orally bioavailable dual inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) alpha/beta and the Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) kinase, including the gatekeeper T315I mutant.^{[1][2]} The T315I mutation confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML), making GZD856 a promising therapeutic candidate for overcoming acquired resistance. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of GZD856 in its formic acid salt form, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

GZD856 formic is the formic acid salt of the GZD856 free base. The chemical structure of GZD856 is presented below.

Chemical Structure of GZD856

Physicochemical Properties of GZD856 Formic

A comprehensive list of the physicochemical properties of **GZD856 formic** is provided in the table below. The molecular weight of the formic acid salt is calculated from the molecular weights of the GZD856 free base and formic acid.

Property	Value	Reference
Chemical Name	GZD856 formic	[1]
CAS Number	1257628-64-0 (free base)	[2]
Molecular Formula (Free Base)	C ₂₉ H ₂₇ F ₃ N ₆ O	[3]
Molecular Weight (Free Base)	532.57 g/mol	
Molecular Formula (Formic Acid)	CH ₂ O ₂	
Molecular Weight (Formic Acid)	46.03 g/mol	
Molecular Weight (Formic Salt)	578.60 g/mol	Calculated
Appearance	Not publicly available	
Solubility	Not publicly available	
pKa	Not publicly available	
Melting Point	Not publicly available	

Biological Activity and Mechanism of Action

GZD856 is a potent inhibitor of both PDGFR α/β and Bcr-Abl kinases. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.

Inhibitory Activity of GZD856

The inhibitory activity of GZD856 against its primary targets and various cancer cell lines is summarized in the tables below.

Table 1: Kinase Inhibitory Activity of GZD856

Target	IC ₅₀ (nM)
Bcr-Abl (native)	19.9
Bcr-Abl (T315I mutant)	15.4
PDGFR α	68.6
PDGFR β	136.6

Data sourced from

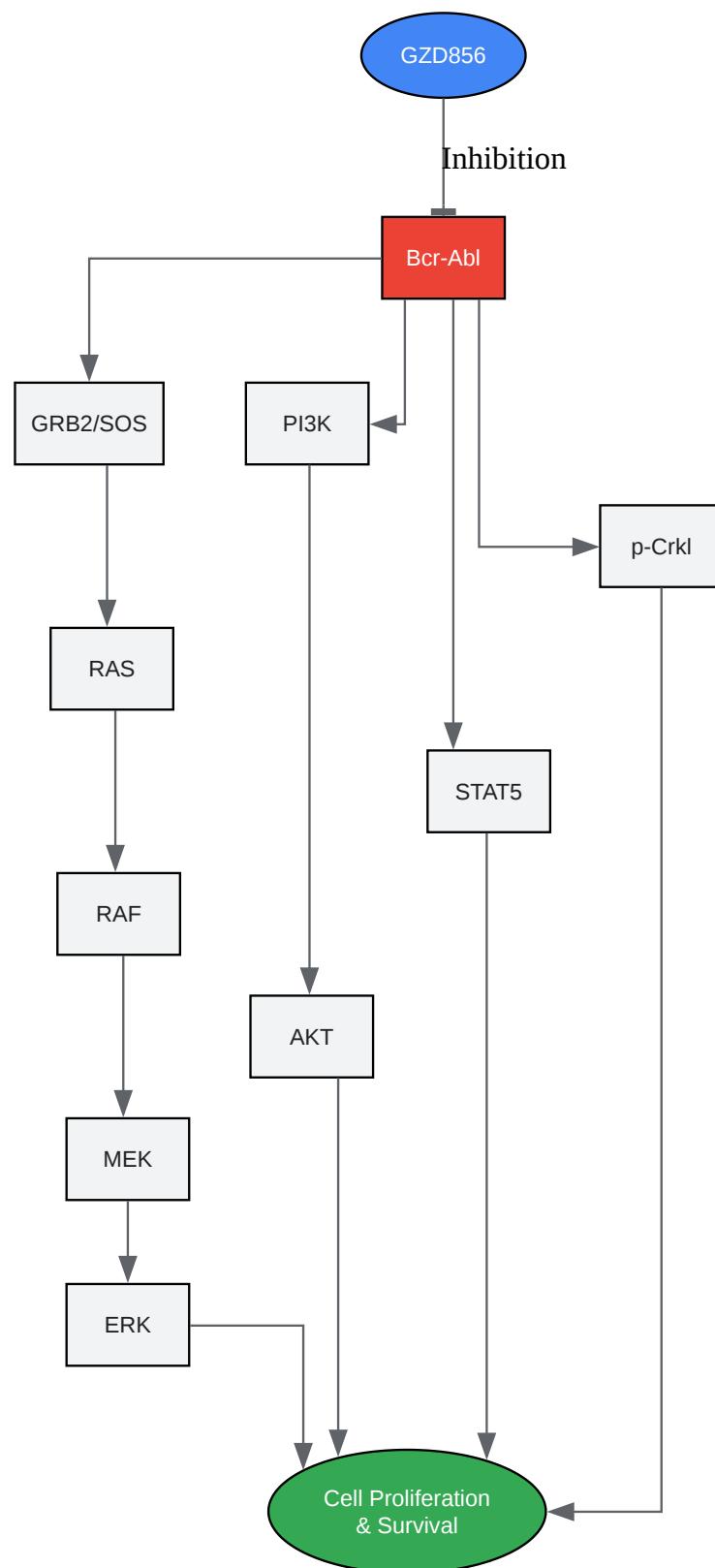
Table 2: Anti-proliferative Activity of GZD856 in Leukemia Cell Lines

Cell Line	Bcr-Abl Status	IC ₅₀ (nM)
K562	Bcr-Abl positive	2.2
K562R (Q252H)	Bcr-Abl positive, Imatinib-resistant	67.0
Ba/F3 WT	Bcr-Abl positive (ectopic expression)	0.64
Ba/F3 T315I	Bcr-Abl T315I positive (ectopic expression)	10.8
MOLT-4	Bcr-Abl negative	499.4
U937	Bcr-Abl negative	2001.0

Data sourced from

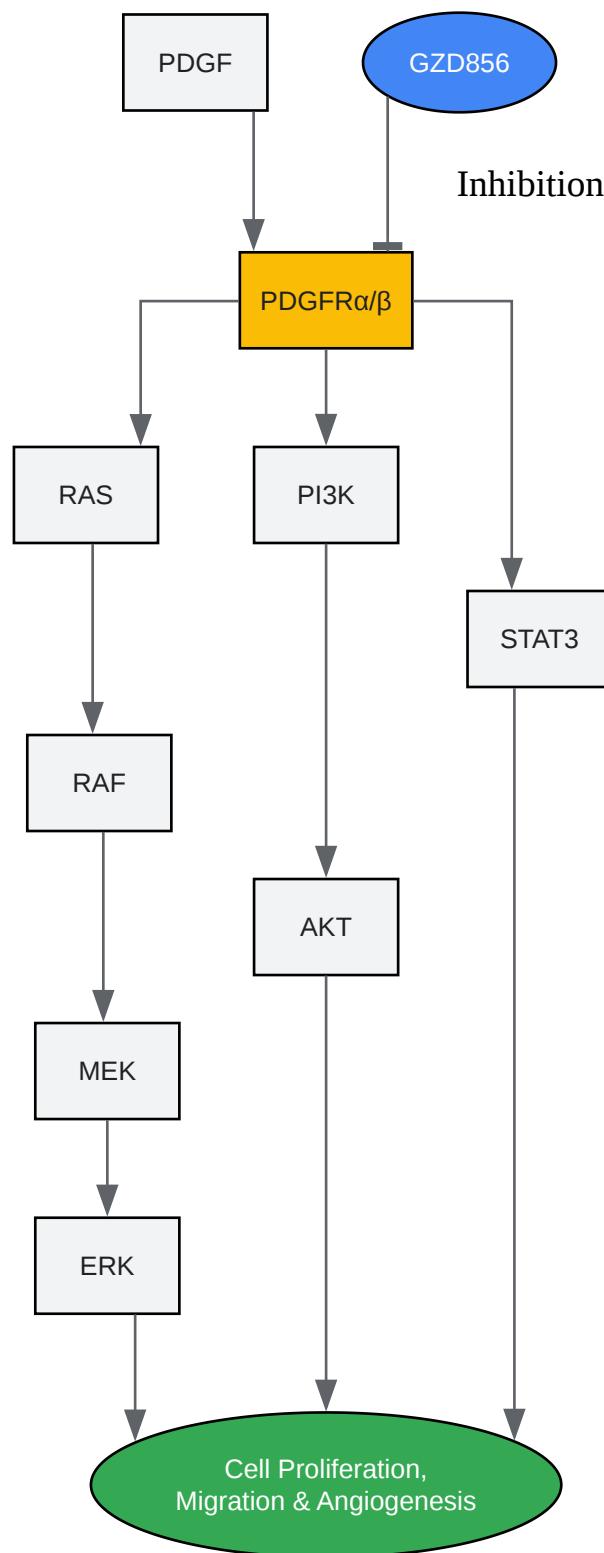
Signaling Pathways

GZD856 exerts its anti-cancer effects by inhibiting key signaling pathways downstream of Bcr-Abl and PDGFR. The simplified representations of these pathways are depicted below.



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Caption: Simplified Bcr-Abl signaling pathway inhibited by GZD856.



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Caption: Simplified PDGFR signaling pathway inhibited by GZD856.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of GZD856's biological activities.

Synthesis of **GZD856 Formic**

The synthesis of GZD856 free base has been described previously. A general procedure for the formation of the formic acid salt is as follows:



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Caption: General workflow for the preparation of **GZD856 formic** salt.

Bcr-Abl Kinase Inhibition Assay

A common method for assessing Bcr-Abl kinase activity is a non-radioactive, solid-phase assay using a GST-CrkL fusion protein as a substrate.

- Materials:
 - Recombinant Bcr-Abl kinase (or cell extracts from Bcr-Abl expressing cells like K562).
 - GST-CrkL fusion protein immobilized on glutathione-agarose beads.
 - Kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
 - ATP.
 - **GZD856 formic** (or other inhibitors).
 - Wash buffer (e.g., PBS with 0.1% Tween-20).
 - SDS-PAGE reagents and equipment.

- Anti-phosphotyrosine antibody.
- Secondary antibody (e.g., HRP-conjugated).
- Chemiluminescent substrate.
- Protocol:
 - Incubate the GST-CrkL beads with the Bcr-Abl kinase source in the kinase buffer.
 - Add ATP and varying concentrations of **GZD856 formic**.
 - Incubate the reaction mixture at 37°C for 1 hour.
 - Wash the beads extensively with wash buffer to remove ATP and unbound proteins.
 - Elute the phosphorylated GST-CrkL from the beads.
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with an anti-phosphotyrosine antibody.
 - Detect the signal using a secondary antibody and chemiluminescent substrate.
 - Quantify the band intensities to determine the IC₅₀ of GZD856.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of GZD856 can be determined using a standard MTT assay.

- Materials:
 - Leukemia cell lines (e.g., K562, Ba/F3).
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
 - 96-well plates.

- **GZD856 formic.**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Protocol:
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
 - Incubate for 24 hours to allow for cell attachment and recovery.
 - Treat the cells with a serial dilution of **GZD856 formic** for 72 hours.
 - Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Add 100 μ L of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Western Blot Analysis of Downstream Signaling

Western blotting can be used to confirm the inhibition of Bcr-Abl downstream signaling by GZD856.

- Materials:
 - Bcr-Abl positive cells (e.g., K562).
 - **GZD856 formic.**
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

- BCA protein assay kit.
- SDS-PAGE reagents and equipment.
- PVDF membrane.
- Primary antibodies against p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β -actin).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.

- Protocol:
 - Treat K562 cells with varying concentrations of **GZD856 formic** for a specified time (e.g., 4 hours).
 - Lyse the cells and determine the protein concentration.
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the chemiluminescent signal using an imaging system.
 - Analyze the band intensities to assess the dose-dependent inhibition of Crkl and STAT5 phosphorylation.

Conclusion

GZD856 formic is a potent dual inhibitor of PDGFR and Bcr-Abl, demonstrating significant activity against the imatinib-resistant T315I mutant. Its ability to block key signaling pathways involved in cell proliferation and survival makes it a valuable tool for cancer research and a promising candidate for the treatment of CML and other malignancies driven by these kinases. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of GZD856.

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- To cite this document: BenchChem. [GZD856 Formic: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8144705#gzd856-formic-chemical-structure-and-properties>]

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